methyl [5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, dimethyl substitutions, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the chromen-2-one derivative in the presence of a base.
Esterification: The final step involves the esterification of the chromen-2-one derivative with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, methyl chloroacetate, triethylamine
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzyloxy group and the chromen-2-one core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate can be compared with other chromen-2-one derivatives, such as:
Methyl 2-[5-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Similar structure but with fewer methyl substitutions, leading to different chemical and biological properties.
Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Similar structure but with a propanoate ester group instead of an acetate group, affecting its reactivity and applications.
Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]butanoate: Similar structure but with a butanoate ester group, leading to different physical and chemical properties.
The uniqueness of methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 2-(4,7-dimethyl-2-oxo-5-phenylmethoxychromen-3-yl)acetate |
InChI |
InChI=1S/C21H20O5/c1-13-9-17(25-12-15-7-5-4-6-8-15)20-14(2)16(11-19(22)24-3)21(23)26-18(20)10-13/h4-10H,11-12H2,1-3H3 |
InChI Key |
XSDICLHUFBVINT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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